molecular formula C18H16N2O2 B310951 4-ethoxy-N-(8-quinolinyl)benzamide

4-ethoxy-N-(8-quinolinyl)benzamide

Cat. No.: B310951
M. Wt: 292.3 g/mol
InChI Key: GASJUMUEPWUNCB-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(8-quinolinyl)benzamide is a benzamide derivative featuring an ethoxy substituent at the para position of the benzoyl ring and an 8-quinolinylamine group. The compound’s structure enables chelation-assisted C–H activation, making it a valuable substrate in transition-metal-catalyzed reactions, such as remote C–H amination or etherification . The quinoline moiety acts as a directing group (DG), while the N–H bond in the benzamide facilitates coordination with metal catalysts like copper or cobalt, enabling regioselective functionalization .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

4-ethoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C18H16N2O2/c1-2-22-15-10-8-14(9-11-15)18(21)20-16-7-3-5-13-6-4-12-19-17(13)16/h3-12H,2H2,1H3,(H,20,21)

InChI Key

GASJUMUEPWUNCB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

solubility

0.7 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The reactivity, physicochemical properties, and biological activity of 4-ethoxy-N-(8-quinolinyl)benzamide are influenced by substituents on the benzoyl ring and the quinoline DG. Below is a comparative analysis with structurally similar compounds:

Table 1: Structural and Functional Comparison of 4-Ethoxy-N-(8-quinolinyl)benzamide and Analogs

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
4-Ethoxy-N-(8-quinolinyl)benzamide -OCH2CH3 C18H16N2O2 292.34 Chelation-assisted C–H activation; used in Cu/Co-catalyzed reactions
4-Chloro-N-(8-quinolinyl)benzamide -Cl C16H11ClN2O 282.73 Higher logP (3.96); steric/electronic effects alter reaction pathways
4-Amino-N-(8-quinolinyl)benzamide -NH2 C16H13N3O 263.30 Enhanced hydrogen-bonding capacity; potential for biological targeting
4-Trifluoromethyl-N-(8-quinolinyl)benzamide -CF3 C17H11F3N2O 316.28 Electron-withdrawing group stabilizes intermediates in C–H arylation
N-(8-Quinolinyl)benzamide (parent compound) -H C16H12N2O 248.28 Baseline for comparison; requires N–H for metal coordination
3-Bromo-4-methyl-N-(8-quinolinyl)benzamide -Br, -CH3 C17H13BrN2O 347.20 Steric hindrance limits regioselectivity in C–H activation

Key Observations

Electronic Effects: Electron-Donating Groups (e.g., -OCH2CH3): The ethoxy group in 4-ethoxy-N-(8-quinolinyl)benzamide enhances electron density at the benzoyl ring, favoring electrophilic substitution or oxidative coupling reactions . Electron-Withdrawing Groups (e.g., -Cl, -CF3): Chloro and trifluoromethyl groups decrease electron density, altering reaction mechanisms. For instance, 4-chloro-N-(8-quinolinyl)benzamide may favor single-electron-transfer pathways under acidic conditions .

Steric Effects :

  • Substituents at the meta or para positions (e.g., 3-bromo-4-methyl analog) introduce steric hindrance, reducing reactivity in directed C–H activation .

Biological Activity: While 4-ethoxy-N-(8-quinolinyl)benzamide lacks direct biological data, structurally related benzamides (e.g., 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) exhibit activity as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs) .

Mechanistic Insights from Comparative Studies

  • Role of the Quinoline DG: The 8-quinolinyl group is essential for directing metal catalysts to specific C–H bonds.
  • N–H vs. N–Me Substitution: N-Methylated analogs (e.g., N-methyl-N-(8-quinolinyl)benzamide) fail to react in C–H activation due to the absence of a coordinating N–H bond .
  • Divergent Reaction Pathways: Under basic conditions, 4-ethoxy-N-(8-quinolinyl)benzamide undergoes directed C–H methoxylation via an organometallic mechanism, while acidic conditions promote nondirected chlorination via radical pathways .

Preparation Methods

Acid Chloride Route

The most straightforward method involves reacting 4-ethoxybenzoyl chloride with 8-aminoquinoline in anhydrous organic solvents. This approach leverages the high reactivity of acid chlorides with amines to form amides.

Procedure :

  • Synthesis of 4-ethoxybenzoyl chloride : 4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) at 60–70°C for 4 hours, yielding the corresponding acid chloride.

  • Amidation : 4-Ethoxybenzoyl chloride is added dropwise to a solution of 8-aminoquinoline in dry dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (TEA) as a base to neutralize HCl. The reaction proceeds at 0–5°C to mitigate exothermic side reactions.

Optimization :

  • Solvent selection : Polar aprotic solvents like DCM enhance solubility of 8-aminoquinoline, which is otherwise poorly soluble in water.

  • Stoichiometry : A 1.2:1 molar ratio of acid chloride to amine ensures complete conversion, minimizing unreacted starting material.

Yield : 75–85% after recrystallization from ethanol.

Aqueous-Phase Synthesis

Adaptation of Green Chemistry Principles

Inspired by the synthesis of N-(2-phenylethyl)benzamide in aqueous NaOH, this method replaces phenethylamine with 8-aminoquinoline.

Procedure :

  • Base preparation : Sodium hydroxide (1.5–3.0 eq) is dissolved in water, followed by the addition of 8-aminoquinoline.

  • Reaction : 4-Ethoxybenzoyl chloride is added dropwise under ice-cooling (<10°C) to prevent hydrolysis. The mixture is stirred at room temperature for 3 hours.

  • Workup : The precipitate is filtered, washed with water to neutrality, and vacuum-dried at 70–80°C.

Advantages :

  • Eliminates organic solvents, reducing environmental impact.

  • Simplified purification due to the insolubility of the product in water.

Yield : 90–95% under optimized conditions.

Coupling-Agent-Mediated Synthesis

Carbodiimide-Based Activation

For cases where acid chlorides are unstable, 4-ethoxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure :

  • Activation : 4-Ethoxybenzoic acid, EDC, and HOBt are stirred in DMF at 0°C for 30 minutes.

  • Coupling : 8-Aminoquinoline is added, and the reaction is stirred at room temperature for 12–24 hours.

Optimization :

  • Catalyst system : HOBt suppresses racemization and improves coupling efficiency.

  • Solvent : Dimethylformamide (DMF) enhances reagent solubility but requires thorough removal during purification.

Yield : 80–88% after column chromatography.

Industrial-Scale Considerations

Continuous Flow Reactors

Scalable production employs continuous flow systems to maintain precise temperature control and reduce reaction times.

Key Parameters :

  • Residence time : 10–15 minutes at 50°C.

  • Throughput : 1–2 kg/hour with >90% conversion.

Cost Analysis :

  • Aqueous-phase synthesis reduces solvent costs by 40% compared to organic solvents.

  • Coupling agents increase raw material expenses by 20–30%.

Comparative Analysis of Methods

MethodSolventBase/CatalystTemperature (°C)Yield (%)Purity (%)
Acid ChlorideDCMTEA0–258598
AqueousWaterNaOH0–259599
EDC/HOBtDMF-258897

Challenges and Optimization

Solubility Limitations

8-Aminoquinoline’s low water solubility complicates aqueous-phase reactions. Co-solvents like ethanol (10–20% v/v) improve dispersion without compromising green chemistry principles.

Side Reactions

Hydrolysis of 4-ethoxybenzoyl chloride is mitigated by controlled addition rates and low temperatures .

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